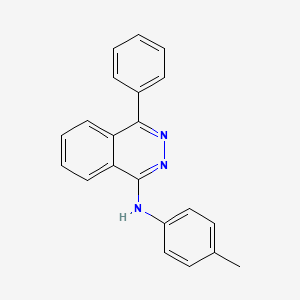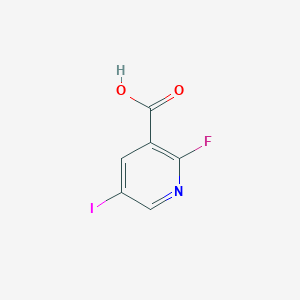
2-Fluoro-5-iodonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-iodonicotinic acid is an organic compound with the molecular formula C6H3FINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by fluorine and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodonicotinic acid typically involves halogenation reactions. One common method is the direct iodination of 2-fluoronicotinic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the substitution of the hydrogen atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. These processes often include the use of advanced techniques such as palladium-catalyzed cross-coupling reactions, which allow for the efficient introduction of the iodine atom into the pyridine ring.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-5-iodonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-fluoro-5-azidonicotinic acid.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-iodonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-iodonicotinic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease processes, making it a candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-chloronicotinic acid: Similar structure but with a chlorine atom instead of iodine.
2-Fluoro-5-bromonicotinic acid: Similar structure but with a bromine atom instead of iodine.
2-Fluoro-5-nitronicotinic acid: Similar structure but with a nitro group instead of iodine.
Uniqueness: 2-Fluoro-5-iodonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The iodine atom’s larger size and higher atomic number compared to chlorine or bromine can lead to different reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H3FINO2 |
|---|---|
Molekulargewicht |
267.00 g/mol |
IUPAC-Name |
2-fluoro-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) |
InChI-Schlüssel |
MDGQNTYCICAQFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)O)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B15149631.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B15149635.png)

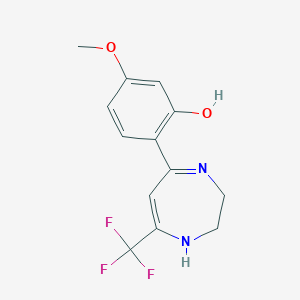
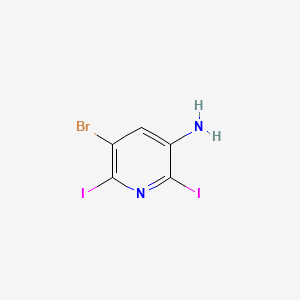
![6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15149655.png)
![2-Phenylpyrazolo[3,4-c]quinolin-4-one](/img/structure/B15149662.png)
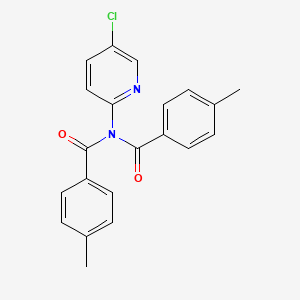
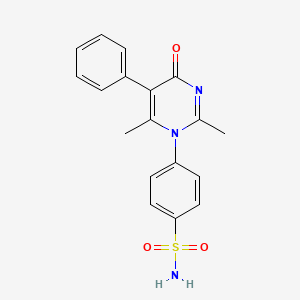
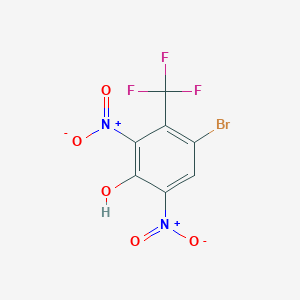
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B15149694.png)
![7-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B15149702.png)
![3-chloro-N-(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15149707.png)
